Gamibetal

Description

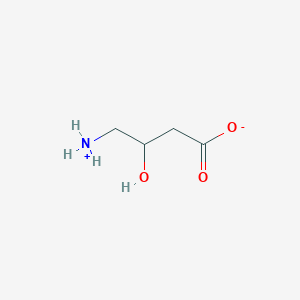

Structure

3D Structure

Properties

IUPAC Name |

4-amino-3-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3/c5-2-3(6)1-4(7)8/h3,6H,1-2,5H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQGDEPYYFWUPGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CN)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1045877 | |

| Record name | 4-Amino-3-hydroxybutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

924-49-2, 352-21-6 | |

| Record name | 4-Amino-3-hydroxybutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=924-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gamma-amino-beta-hydroxybutyric acid [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000924492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gamma-amino-beta-hydroxybutyric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15985 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | aminohydroxybutyric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758215 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Gabob | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40244 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 4-amino-3-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Amino-3-hydroxybutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D,L-4-amino-3-hydroxybutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.926 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-4-amino-3-hydroxybutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.916 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .GAMMA.-AMINO-.BETA.-HYDROXYBUTYRIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1ZHM019FLD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

GABOB: An Endogenous Modulator of the GABAergic System

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. Its metabolism gives rise to several bioactive molecules, among which 4-amino-3-hydroxybutanoic acid (GABOB) has garnered significant interest. GABOB, an endogenous metabolite of GABA, is structurally similar to GABA with the addition of a hydroxyl group. This structural modification influences its physiological activity and potential therapeutic applications. This technical guide provides a comprehensive overview of GABOB as an endogenous metabolite of GABA, focusing on its biosynthesis, degradation, interaction with GABA receptors, and the analytical methodologies used for its study.

Biosynthesis and Degradation

The metabolic pathways of GABOB are intricately linked to those of GABA. While the complete enzymatic machinery for GABOB synthesis and degradation is not fully elucidated, current evidence points to a close relationship with the GABA shunt.

Biosynthesis of GABOB

GABOB is formed from GABA through a hydroxylation reaction. However, the specific enzyme responsible for this conversion, a putative GABA-3-hydroxylase, has not yet been fully characterized in mammals. The biosynthesis of GABA itself is well-established, primarily occurring via the decarboxylation of glutamate (B1630785), a reaction catalyzed by the enzyme glutamate decarboxylase (GAD).[1][2]

The metabolic relationship can be visualized as follows:

Degradation of GABOB

The precise catabolic pathway of GABOB in mammals is not well-defined. It is hypothesized to be metabolized by enzymes of the GABA shunt, such as GABA transaminase (GABA-T), which converts GABA to succinic semialdehyde.[3][4][5] This succinic semialdehyde is then oxidized to succinate (B1194679) by succinic semialdehyde dehydrogenase (SSADH) and enters the Krebs cycle. It is plausible that GABOB undergoes analogous transamination and oxidation reactions.

A proposed degradation pathway is illustrated below:

Quantitative Data: GABA Concentrations in Tissues

While quantitative data for endogenous GABOB levels are scarce and not well-established in the literature, extensive research has been conducted to quantify GABA concentrations in various biological matrices. The following tables summarize representative GABA concentrations in different brain regions and bodily fluids.

Table 1: GABA Concentrations in Human Brain (Post-mortem)

| Brain Region | GABA Concentration (nmol/mg protein) | Reference |

| Nucleus accumbens | Significantly reduced in Huntington's chorea | |

| Lateral pallidum | Significantly reduced in Huntington's chorea | |

| Subthalamic nucleus | Significantly reduced in Huntington's chorea | |

| Substantia nigra | Significantly reduced in Huntington's chorea | |

| Ventrolateral thalamic nucleus | Significantly reduced in Huntington's chorea | |

| Amygdala | Significantly decreased in psychotic patients | |

| Temporal Cortex | Significant reductions in Alzheimer's cases |

Table 2: GABA Concentrations in Human Cerebrospinal Fluid (CSF) and Plasma

| Fluid | GABA Concentration | Reference |

| CSF | 127 ± 47 pmol/ml | |

| CSF | 239 ± 76 pmol/mL (normal controls) | |

| CSF | 87 nmol/liter (neurologically normal) | |

| Plasma | 309 ± 79 pmol/ml | |

| Plasma | Significantly higher during alcohol withdrawal |

Table 3: GABA Concentrations in Rat Brain

| Brain Region | GABA Concentration | Reference |

| Cortical Synaptosomes (2-month-old) | 2.97 mM | |

| Cortical Synaptosomes (30-month-old) | 2.68 mM |

GABOB and GABA Receptor Signaling

GABOB, like GABA, exerts its physiological effects by interacting with GABA receptors, which are broadly classified into ionotropic GABA-A receptors and metabotropic GABA-B receptors.

GABOB Interaction with GABA Receptors

GABOB is an agonist at both GABA-A and GABA-B receptors. Notably, its stereoisomers exhibit different receptor affinities. The (S)-(+)-enantiomer of GABOB is a more potent agonist at GABA-A receptors, while the (R)-(-)-enantiomer shows higher potency at GABA-B receptors.

GABA-A Receptor Signaling

GABA-A receptors are ligand-gated chloride ion channels. Upon activation by an agonist like GABA or (S)-(+)-GABOB, the channel opens, allowing an influx of chloride ions (Cl-). This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect.

GABA-B Receptor Signaling

GABA-B receptors are G protein-coupled receptors (GPCRs). Agonist binding, by GABA or (R)-(-)-GABOB, activates the associated G protein, which in turn modulates downstream effectors. This can lead to the opening of potassium (K+) channels and the inhibition of calcium (Ca2+) channels, both of which contribute to neuronal inhibition.

Experimental Protocols

Accurate quantification of GABOB and GABA is essential for understanding their physiological roles. High-performance liquid chromatography (HPLC) with fluorescence detection (FLD) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly employed for this purpose. Due to their polar nature and lack of a strong chromophore, derivatization is often required for sensitive detection.

Sample Preparation from Brain Tissue

A general workflow for the extraction of GABA and GABOB from brain tissue for subsequent analysis is outlined below.

Detailed Protocol: HPLC-FLD with o-Phthalaldehyde (B127526) (OPA) Derivatization

This protocol is adapted from methods described for the analysis of GABA and can be optimized for the simultaneous detection of GABOB.

1. Reagent Preparation:

-

Borate (B1201080) Buffer: Prepare a 0.1 M solution of sodium borate and adjust the pH to 10.4.

-

OPA Reagent: Dissolve o-phthalaldehyde in a suitable organic solvent (e.g., ethanol) and mix with a sulfite (B76179) solution and borate buffer. The final concentrations should be optimized for maximal fluorescence.

2. Sample Derivatization:

-

Mix a small volume of the sample extract or standard with the borate buffer.

-

Add the OPA working solution. The reaction is typically rapid and can be performed at room temperature.

3. HPLC-FLD Analysis:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile).

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Detection: Fluorescence detector with excitation and emission wavelengths optimized for the OPA-derivatized analytes (e.g., λex = 220 nm and λem = 385 nm for OPA/sulfite derivatives).

Detailed Protocol: LC-MS/MS Analysis

LC-MS/MS offers high sensitivity and specificity for the quantification of GABA and GABOB, often without the need for derivatization.

1. Sample Preparation:

-

For plasma or CSF, a simple protein precipitation with a solvent like acetonitrile (B52724) is often sufficient.

-

For tissue homogenates, follow the extraction procedure outlined in the workflow diagram above.

-

An internal standard (e.g., a stable isotope-labeled version of the analyte) should be added at the beginning of the sample preparation process for accurate quantification.

2. LC Separation:

-

Column: A hydrophilic interaction liquid chromatography (HILIC) column is often used for the retention of polar analytes like GABA and GABOB.

-

Mobile Phase: A gradient of an aqueous solution with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile).

3. MS/MS Detection:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity. Specific precursor-to-product ion transitions for GABA, GABOB, and their internal standards are monitored.

Conclusion and Future Directions

GABOB is an intriguing endogenous metabolite of GABA with the potential to modulate the GABAergic system in a nuanced manner due to the stereoselective actions of its enantiomers. While the fundamental aspects of GABA metabolism and signaling are well-understood, significant knowledge gaps remain concerning GABOB. Future research should focus on:

-

Quantitative Analysis of Endogenous GABOB: The development and application of sensitive and specific analytical methods to determine the concentrations of GABOB in various tissues and biofluids under normal and pathological conditions are crucial.

-

Elucidation of Metabolic Pathways: The identification and characterization of the enzymes responsible for the biosynthesis (GABA-3-hydroxylase) and degradation of GABOB will provide a more complete understanding of its regulation.

-

Receptor Subtype Selectivity: Detailed pharmacological studies are needed to quantify the binding affinities and functional potencies of GABOB enantiomers at different GABA-A and GABA-B receptor subtypes.

A deeper understanding of the biochemistry and pharmacology of GABOB will undoubtedly open new avenues for the development of novel therapeutic strategies targeting the GABAergic system for a range of neurological and psychiatric disorders.

References

- 1. Gamma-aminobutyric acid concentration in brain tissue at two stages of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Catabolism of GABA, succinic semialdehyde or gamma-hydroxybutyrate through the GABA shunt impair mitochondrial substrate-level phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. New insights into {gamma}-aminobutyric acid catabolism: Evidence for {gamma}-hydroxybutyric acid and polyhydroxybutyrate synthesis in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Pharmacological Properties of Gamma-Amino-Beta-Hydroxybutyric Acid (GABOB)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-amino-beta-hydroxybutyric acid (GABOB), a naturally occurring derivative of the principal inhibitory neurotransmitter gamma-aminobutyric acid (GABA), exhibits a unique pharmacological profile with significant potential in neurologic and psychiatric medicine. As a GABA analogue, GABOB effectively crosses the blood-brain barrier and exerts its effects through stereoselective interactions with both GABA-A and GABA-B receptors. This technical guide provides a comprehensive overview of the pharmacological properties of GABOB, detailing its mechanism of action, pharmacokinetic profile, and therapeutic applications. Quantitative data from preclinical and clinical studies are summarized, and detailed experimental methodologies are provided to facilitate further research and development. Visual representations of key signaling pathways and experimental workflows are included to enhance understanding of this promising neuromodulatory agent.

Introduction

Gamma-amino-beta-hydroxybutyric acid (GABOB), also known as β-hydroxy-γ-aminobutyric acid, is a structural analogue of GABA. It is utilized as an anticonvulsant in several countries, including Europe, Japan, and Mexico, for the management of epilepsy.[1] GABOB's enhanced ability to penetrate the central nervous system compared to GABA makes it a compound of significant interest for therapeutic development.[1] This document serves as an in-depth technical resource, consolidating current knowledge on the pharmacological properties of GABOB to support ongoing research and drug development efforts.

Mechanism of Action

GABOB's pharmacological activity is primarily mediated through its interaction with GABA receptors, exhibiting a notable stereoselectivity. The compound exists as two stereoisomers, (R)-(-)-GABOB and (S)-(+)-GABOB, each with a distinct receptor affinity and functional profile.

-

(S)-(+)-GABOB: This isomer primarily acts as an agonist at the GABA-A receptor .[1]

-

(R)-(-)-GABOB: This isomer demonstrates a higher affinity for the GABA-B receptor , where it functions as an agonist.[2]

GABA-A Receptor Interaction

Activation of the ionotropic GABA-A receptor by (S)-(+)-GABOB leads to an influx of chloride ions into the neuron. This hyperpolarizes the cell membrane, making it less likely to fire an action potential, thus producing an inhibitory effect on neurotransmission.

GABA-B Receptor Interaction

The interaction of (R)-(-)-GABOB with the metabotropic GABA-B receptor initiates a cascade of intracellular signaling events. GABA-B receptors are coupled to inhibitory G-proteins (Gi/o), and their activation leads to:[3]

-

Inhibition of adenylyl cyclase: This reduces the intracellular concentration of cyclic AMP (cAMP).

-

Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels: This leads to potassium ion efflux and membrane hyperpolarization.

-

Inhibition of voltage-gated calcium channels: This reduces calcium influx, thereby decreasing neurotransmitter release from presynaptic terminals.

The following diagram illustrates the distinct signaling pathways activated by the stereoisomers of GABOB.

Quantitative Pharmacological Data

This section summarizes the available quantitative data on the pharmacokinetic and pharmacodynamic properties of GABOB.

Pharmacokinetic Parameters

Pharmacokinetic studies have been primarily conducted in animal models. A key study using radiolabeled DL-GABOB in rats provides the most comprehensive data to date.

| Parameter | Value (in rats) | Route of Administration | Reference |

| Absorption | Well absorbed | Oral (p.o.) | |

| Serum Levels | Similar after i.v. and p.o. doses | i.v. and p.o. | |

| Excretion (Urine) | ~26.5% (within 6 days) | Oral (p.o.) | |

| Excretion (Feces) | ~1.6% (within 6 days) | Oral (p.o.) | |

| Biliary Excretion | ~0.4% (within 24 hours) | Oral (p.o.) | |

| Brain Distribution | Radioactivity primarily from unchanged DL-GABOB | i.v. and p.o. |

Note: Specific human pharmacokinetic data such as bioavailability, half-life, and detailed metabolic pathways are not yet fully elucidated and represent a key area for future research.

Receptor Binding Affinities

Effective Doses

| Study Type | Indication | Species | Dose | Effect | Reference |

| Clinical Trial | Add-on therapy for severe focal epilepsy | Human | 250 mg twice daily (500 mg/day) | 50% reduction in total seizure frequency in 25% of patients | |

| Clinical Study | Growth Hormone Secretion | Human | 20 mg/min and 100 mg/min infusion | Significant rise in GH plasma levels |

Experimental Protocols

This section outlines detailed methodologies for key experiments relevant to the study of GABOB's pharmacological properties.

Synthesis of GABOB

Numerous synthetic routes for racemic and enantiomerically pure GABOB have been developed. One common approach involves the following key steps:

-

Starting Material: A suitable precursor, such as a protected 4-amino-3-hydroxybutanoic acid derivative.

-

Key Reactions: May include steps like enzymatic resolution, asymmetric synthesis, or chiral pool synthesis to obtain the desired stereoisomer.

-

Purification: Typically involves techniques like crystallization and chromatography to yield the final pure compound.

-

Characterization: Confirmation of the structure and purity is achieved using methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis.

Anticonvulsant Activity Assessment

The anticonvulsant properties of GABOB can be evaluated using established animal models of epilepsy.

This model is indicative of efficacy against generalized tonic-clonic seizures.

-

Animals: Typically mice or rats.

-

Drug Administration: GABOB is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group is also included.

-

MES Induction: A brief electrical stimulus is delivered via corneal or ear-clip electrodes to induce a tonic-clonic seizure.

-

Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.

-

Data Analysis: The percentage of animals protected from tonic hindlimb extension is calculated for each dose group.

This model is used to assess efficacy against absence and myoclonic seizures.

-

Animals: Typically mice or rats.

-

Drug Administration: GABOB is administered as described for the MES model.

-

PTZ Induction: A convulsant dose of pentylenetetrazol is administered subcutaneously (s.c.) or intraperitoneally (i.p.).

-

Endpoint: The primary endpoints are the latency to and the incidence of clonic and tonic-clonic seizures.

-

Data Analysis: The time to the first seizure and the percentage of animals exhibiting seizures are recorded and compared between the GABOB-treated and control groups.

The following diagram outlines the general workflow for assessing the anticonvulsant activity of GABOB.

Electrophysiological Recording

Patch-clamp electrophysiology can be used to directly measure the effects of GABOB on neuronal ion channels.

-

Cell Preparation: Neurons can be acutely dissociated from brain tissue or cultured in vitro.

-

Recording Configuration: Whole-cell patch-clamp is commonly used to record postsynaptic currents.

-

Drug Application: GABOB is applied to the bath solution or locally via a perfusion system.

-

Data Acquisition: Changes in membrane current or voltage are recorded in response to GABOB application.

-

Analysis: Parameters such as current amplitude, decay kinetics, and reversal potential are analyzed to characterize the effects of GABOB on GABA receptor-mediated currents.

Conclusion and Future Directions

GABOB is a promising neuromodulatory agent with established anticonvulsant properties and a favorable pharmacokinetic profile for central nervous system penetration. Its stereoselective action on GABA-A and GABA-B receptors provides a basis for its therapeutic effects. However, further research is warranted to fully elucidate its pharmacological properties. Key areas for future investigation include:

-

Human Pharmacokinetics: Comprehensive studies are needed to determine the bioavailability, half-life, metabolism, and excretion of GABOB in humans.

-

Receptor Binding Kinetics: Quantitative determination of the binding affinities (Ki or IC50 values) of the individual stereoisomers of GABOB for GABA-A and GABA-B receptor subtypes is crucial.

-

Clinical Efficacy: Further well-controlled clinical trials are necessary to establish the efficacy and safety of GABOB in a broader range of neurological and psychiatric disorders.

-

Mechanism of Action: Deeper investigation into the downstream signaling pathways and the specific receptor subtypes involved in GABOB's actions will provide a more complete understanding of its therapeutic potential.

The information compiled in this technical guide provides a solid foundation for advancing the research and development of GABOB as a valuable therapeutic agent.

References

- 1. γ-Hydroxybutyric Acid (GHB) Pharmacokinetics and Pharmacodynamics: Semi-Mechanistic and Physiologically Relevant PK/PD Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparative stereostructure-activity studies on GABAA and GABAB receptor sites and GABA uptake using rat brain membrane preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GABAB receptor - Wikipedia [en.wikipedia.org]

The Effect of Gamibetal (γ-Amino-β-hydroxybutyric Acid) on Neuronal Excitability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamibetal, the brand name for γ-Amino-β-hydroxybutyric acid (GABOB), is a GABA analogue that has been utilized as an anticonvulsant. Its mechanism of action is rooted in its interaction with the two primary inhibitory neurotransmitter receptors in the central nervous system: GABAA and GABAB receptors. This technical guide provides a detailed overview of the core effects of this compound on neuronal excitability, summarizing available quantitative data, outlining experimental protocols for its study, and visualizing its signaling pathways. Due to the limited availability of recent, in-depth research on this compound, this guide synthesizes foundational knowledge of GABAergic systems with the specific data available for GABOB to provide a comprehensive resource for researchers.

Introduction

Neuronal excitability is a fundamental process in the central nervous system (CNS), and its dysregulation is implicated in various neurological disorders, most notably epilepsy. The principal inhibitory neurotransmitter that maintains this balance is γ-aminobutyric acid (GABA).[1] this compound (GABOB) is a structural analogue of GABA that has demonstrated efficacy as an anticonvulsant. A key feature of this compound is that it is a racemic mixture of two stereoisomers, (R)-(–)-GABOB and (S)-(+)-GABOB, each with distinct pharmacological profiles. This duality allows this compound to modulate neuronal excitability through multiple pathways, making it a subject of interest for understanding inhibitory neurotransmission and developing novel therapeutics.

Mechanism of Action

This compound exerts its effects on neuronal excitability by interacting with both ionotropic GABAA receptors and metabotropic GABAB receptors. This dual action is attributed to its stereoisomers:

-

(S)-(+)-GABOB: Primarily acts as an agonist at GABAA receptors .

-

(R)-(–)-GABOB: Acts as a moderate-potency agonist at GABAB receptors .

Interaction with GABAA Receptors

The (S)-(+)-GABOB enantiomer of this compound targets GABAA receptors, which are ligand-gated ion channels permeable to chloride ions (Cl-).[2] Activation of these receptors leads to an influx of Cl- into the neuron, causing hyperpolarization of the cell membrane.[3] This hyperpolarization moves the membrane potential further from the threshold required to fire an action potential, thus producing a rapid inhibitory effect on neuronal firing.[3]

Interaction with GABAB Receptors

The (R)-(–)-GABOB enantiomer activates GABAB receptors, which are G-protein coupled receptors (GPCRs).[4] Their activation initiates a slower and more prolonged inhibitory response through two main mechanisms:

-

Activation of Potassium Channels: The G-protein (specifically the Gβγ subunit) directly activates G-protein-coupled inwardly rectifying potassium (GIRK) channels. This leads to an efflux of potassium ions (K+) from the neuron, causing a sustained hyperpolarization.

-

Inhibition of Calcium Channels: The Gβγ subunit also inhibits voltage-gated calcium channels (VGCCs) at presynaptic terminals. This reduction in calcium influx decreases the release of excitatory neurotransmitters, such as glutamate, further dampening neuronal excitability.

Quantitative Data on this compound's Receptor Interactions

Quantitative data on the direct effects of this compound on neuronal excitability is limited in recent literature. However, binding affinity studies provide insight into its potency at GABA receptors. The following table summarizes the available data.

| Compound | Receptor Target | Assay Type | Preparation | IC50 (μM) | Reference |

| (R)-(–)-GABOB | GABAB | [3H]GABA displacement | Rat brain membranes | 0.8 | (Roberts et al., 1981) |

| (S)-(+)-GABOB | GABAB | [3H]GABA displacement | Rat brain membranes | > 1000 | (Roberts et al., 1981) |

| Racemic GABOB | GABAB | [3H]Baclofen displacement | Rat brain membranes | 1.2 | (Wojtowicz et al., 1981) |

IC50: The half maximal inhibitory concentration, indicating the concentration of a drug that is required for 50% inhibition in vitro.

Signaling Pathways

The following diagrams illustrate the signaling pathways activated by the stereoisomers of this compound.

Experimental Protocols

The following section outlines a representative experimental protocol for investigating the effects of this compound on neuronal excitability using whole-cell patch-clamp electrophysiology. This protocol is a composite based on standard methodologies and can be adapted for various neuronal preparations.

Whole-Cell Patch-Clamp Recording of GABOB-Induced Currents

Objective: To measure changes in membrane potential and ionic currents in response to the application of this compound's stereoisomers in cultured hippocampal neurons.

Materials:

-

Cell Culture: Primary hippocampal neurons cultured on glass coverslips.

-

External Solution (ACSF): Containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 10 glucose, bubbled with 95% O2/5% CO2.

-

Internal Solution (for GABAA currents): Containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP, pH adjusted to 7.2 with CsOH.

-

Internal Solution (for GABAB currents): Containing (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 1 EGTA, 4 Mg-ATP, 0.3 Na-GTP, pH adjusted to 7.2 with KOH.

-

Pharmacological Agents: (S)-(+)-GABOB, (R)-(–)-GABOB, Tetrodotoxin (TTX) to block voltage-gated sodium channels, and specific GABA receptor antagonists (e.g., bicuculline (B1666979) for GABAA, CGP 55845 for GABAB).

-

Equipment: Patch-clamp amplifier, micromanipulator, microscope with DIC optics, perfusion system, data acquisition system.

Procedure:

-

Preparation: Mount a coverslip with cultured neurons in the recording chamber and perfuse with ACSF at a constant rate (1-2 mL/min) at room temperature or 32-34°C.

-

Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

Cell Targeting: Under visual guidance, approach a neuron with the patch pipette and apply gentle positive pressure.

-

Giga-seal Formation: Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance seal (>1 GΩ).

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip to gain electrical access to the cell interior.

-

Data Recording:

-

Voltage-Clamp: Hold the neuron at a specific membrane potential (e.g., -60 mV) and record the current responses to the application of GABOB stereoisomers.

-

Current-Clamp: Record the resting membrane potential and apply current injections to elicit action potentials. Observe the effect of GABOB application on the resting membrane potential and firing frequency.

-

-

Drug Application: Apply different concentrations of (S)-(+)-GABOB and (R)-(–)-GABOB via the perfusion system to generate dose-response curves. Co-apply with specific antagonists to confirm receptor-mediated effects.

Expected Outcomes:

-

Application of (S)-(+)-GABOB in voltage-clamp should elicit an inward Cl- current (at a holding potential more positive than the Cl- equilibrium potential) that is blocked by bicuculline. In current-clamp, it should cause hyperpolarization and a decrease in action potential firing.

-

Application of (R)-(–)-GABOB in voltage-clamp should induce an outward K+ current that is blocked by CGP 55845. In current-clamp, it should lead to a slower and more prolonged hyperpolarization and a reduction in firing rate.

Conclusion

This compound (GABOB) reduces neuronal excitability through a dual mechanism of action on GABAA and GABAB receptors, mediated by its (S)-(+) and (R)-(–) stereoisomers, respectively. This results in both rapid, phasic inhibition and slow, prolonged inhibition of neuronal firing. While there is a need for more extensive and modern quantitative research to fully elucidate its effects at the molecular and cellular levels, the existing data, combined with our understanding of GABAergic signaling, provides a solid foundation for its continued investigation. The experimental protocols and signaling pathway diagrams presented in this guide offer a framework for researchers and drug development professionals to explore the therapeutic potential of this compound and similar GABAergic modulators.

References

- 1. Gamma-hydroxybutyrate is a GABAB receptor agonist that increases a potassium conductance in rat ventral tegmental dopamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Electrophysiological evidence of GABAA and GABAC receptors on zebrafish retinal bipolar cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Electrophysiology of ionotropic GABA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms and Regulation of Neuronal GABAB Receptor-Dependent Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolving Landscape of GABAergic Modulation: A Technical Examination of Gamibetal (GABOB) in Epilepsy Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epilepsy, a neurological disorder characterized by recurrent seizures, affects millions worldwide. The underlying pathophysiology often involves an imbalance between excitatory and inhibitory neurotransmission. A key player in inhibitory control is Gamma-Aminobutyric Acid (GABA). Consequently, modulation of the GABAergic system has been a cornerstone of antiepileptic drug development. This technical guide delves into the historical and pharmacological research surrounding Gamibetal, the brand name for γ-Amino-β-hydroxybutyric acid (GABOB), a naturally occurring GABA analogue that has been explored for its therapeutic potential in epilepsy. This document will provide a comprehensive overview of its mechanism of action, a summary of key clinical and preclinical findings, detailed experimental methodologies, and a visual representation of its role in neuronal signaling pathways.

Mechanism of Action: A GABA Analogue's Role

This compound (GABOB) is a structural analogue of GABA, the primary inhibitory neurotransmitter in the central nervous system. Its anticonvulsant properties are attributed to its interaction with GABA receptors. Specifically, GABOB acts as an agonist at both GABA-A and GABA-B receptors, albeit with different affinities for its stereoisomers.

The activation of GABA-A receptors , which are ligand-gated ion channels, leads to an influx of chloride ions (Cl-) into the neuron.[1][2][3] This influx causes hyperpolarization of the neuronal membrane, making it more difficult for the neuron to reach the action potential threshold and fire, thus producing an inhibitory effect.[1][2]

The activation of GABA-B receptors , which are G-protein coupled receptors, initiates a signaling cascade that results in the opening of potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels. The efflux of K+ further hyperpolarizes the neuron, while the reduced influx of Ca2+ decreases the release of excitatory neurotransmitters.

Signaling Pathways

The following diagrams illustrate the mechanism of action of this compound (GABOB) at the synaptic level.

Quantitative Data from Clinical and Preclinical Studies

The following tables summarize the available quantitative data from key studies investigating the efficacy of this compound (GABOB) in the treatment of epilepsy.

Table 1: Clinical Studies on this compound (GABOB) in Epilepsy

| Study | Patient Population | Dosage | Duration | Key Findings |

| García-Flores & Farías, 1997 | 25 adult patients with severe focal epilepsy | 250 mg twice daily (as add-on therapy) | 26 weeks | 25% of patients experienced a 50% reduction in total seizure frequency. |

| Unnamed Study, 1960s | 26 new pediatric and adult epilepsy cases | 0.5-1.0 g/day (children), 1.0-1.5 g/day (adults) | Not specified | 50% of patients were completely controlled; 25% showed improvement. |

| Unnamed Study, 1960s | 99 existing pediatric and adult epilepsy cases | Not specified (added to existing medication) | Not specified | 22% of patients showed increased seizure control. |

Table 2: Preclinical Studies on this compound (GABOB) in Epilepsy Models

| Study | Animal Model | Administration | Key Findings |

| Chemello et al., 1980 | Cats with penicillin-induced epilepsy (chronic) | Intravenous | A mean decrease in epileptic bursts of over 50% was observed in 4 animals with chronic administration. |

| Chemello et al., 1980 | Cats with penicillin-induced epilepsy (acute) | Topical (1-10%) or Parenteral | Decreased voltage and frequency of bilateral spikes and polyspikes. |

Experimental Protocols

GABA Receptor Binding Assay

This assay is crucial for determining the affinity of a compound for GABA receptors.

Objective: To quantify the binding of this compound (GABOB) to GABA-A and GABA-B receptors.

Methodology:

-

Membrane Preparation:

-

Rodent brains are homogenized in a sucrose (B13894) buffer.

-

The homogenate is centrifuged to pellet cellular debris.

-

The supernatant is further centrifuged at high speed to pellet the crude membrane fraction containing the receptors.

-

The membrane pellet is washed and resuspended in a binding buffer.

-

-

Binding Reaction:

-

Aliquots of the membrane preparation are incubated with a radiolabeled ligand specific for the receptor of interest (e.g., [3H]muscimol for GABA-A or [3H]CGP54626 for GABA-B) and varying concentrations of the unlabeled test compound (GABOB).

-

Incubations are carried out at a controlled temperature for a specific duration to reach equilibrium.

-

-

Separation and Quantification:

-

The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

-

The filters are washed to remove unbound radioligand.

-

The amount of radioactivity retained on the filters is measured using liquid scintillation counting.

-

-

Data Analysis:

-

Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The data is analyzed using non-linear regression to determine the inhibition constant (Ki) of GABOB, which reflects its binding affinity.

-

In Vivo Electrophysiology in Animal Models of Epilepsy

This technique is used to assess the effect of a compound on neuronal activity and seizure-like events in a living animal.

Objective: To evaluate the effect of this compound (GABOB) on epileptiform discharges in an animal model of epilepsy.

Methodology:

-

Animal Model Induction:

-

Epilepsy is induced in rodents using chemical convulsants like pentylenetetrazol (PTZ) or kainic acid, or through electrical kindling.

-

-

Electrode Implantation:

-

Animals are anesthetized, and recording electrodes are surgically implanted into specific brain regions, such as the hippocampus or cortex, which are implicated in seizure generation.

-

-

Drug Administration and Recording:

-

Following a recovery period, baseline electroencephalographic (EEG) activity is recorded.

-

This compound (GABOB) or a vehicle control is administered systemically (e.g., intraperitoneally).

-

EEG recordings are continuously monitored to detect changes in the frequency, amplitude, and duration of epileptiform discharges (spikes, sharp waves, and seizure activity).

-

-

Data Analysis:

-

The recorded EEG data is analyzed to quantify the effect of GABOB on seizure parameters.

-

Statistical comparisons are made between the GABOB-treated and control groups.

-

Conclusion

This compound (GABOB) represents an early exploration into the therapeutic potential of GABA analogues for the treatment of epilepsy. The available historical data, while not as detailed as modern clinical trials, suggests a modest efficacy in reducing seizure frequency, particularly in new cases and as an adjunctive therapy. Its mechanism of action through both GABA-A and GABA-B receptors provides a dual-pronged approach to enhancing inhibitory neurotransmission.

For contemporary researchers and drug development professionals, the story of this compound underscores the enduring importance of the GABAergic system as a target for anticonvulsant therapies. While newer generations of more specific and potent GABAergic modulators have since been developed, a re-examination of compounds like GABOB can offer valuable insights into the complexities of GABAergic signaling and may inspire novel therapeutic strategies. The methodologies outlined in this guide provide a framework for the continued investigation of compounds that target this critical inhibitory pathway in the brain. Further research to fully elucidate the pharmacokinetic and pharmacodynamic properties of GABOB, utilizing modern techniques, could yet reveal its full therapeutic potential.

References

- 1. Massive Activation of GABAA Receptors: Rundown, Ionic and Neurodegenerative Consequences - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Bidirectional Regulation of GABAA Reversal Potential in the Adult Brain: Physiological and Pathological Implications - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Utilizing Gamibetal in Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamibetal, the brand name for γ-Amino-β-hydroxybutyric acid (GABOB), is a structural analog of the inhibitory neurotransmitter γ-aminobutyric acid (GABA)[1]. It functions as a GABA receptor agonist and is utilized in the treatment of epilepsy[1][2]. In a research context, this compound serves as a valuable tool for investigating GABAergic signaling pathways and their roles in various physiological and pathological processes. These application notes provide a comprehensive protocol for the dissolution of this compound and its application in common cell culture assays to assess its biological activity.

Product Information

A summary of the key properties of this compound (GABOB) is presented in the table below.

| Property | Value |

| Compound Name | This compound (γ-Amino-β-hydroxybutyric acid, GABOB) |

| Molecular Formula | C₄H₉NO₃ |

| Molecular Weight | 119.12 g/mol |

| Appearance | White crystalline powder |

| Solubility | Highly soluble in water and PBS (pH 7.2). Limited solubility in DMSO and ethanol. |

| Storage Conditions | Store at -20°C for long-term stability. |

Preparation of this compound Stock Solution

Objective: To prepare a sterile, high-concentration stock solution of this compound for subsequent dilution to working concentrations for cell culture assays.

Materials:

-

This compound (γ-Amino-β-hydroxybutyric acid) powder

-

Sterile, nuclease-free water or phosphate-buffered saline (PBS), pH 7.2

-

Sterile conical tubes (15 mL or 50 mL)

-

Sterile serological pipettes

-

Sterile 0.22 µm syringe filter

-

Sterile syringes

-

Vortex mixer

-

Laminar flow hood or biosafety cabinet

Protocol:

-

Aseptic Technique: Perform all steps under sterile conditions in a laminar flow hood or biosafety cabinet to prevent contamination.

-

Weighing this compound: Accurately weigh the desired amount of this compound powder. For example, to prepare a 100 mM stock solution, weigh 11.91 mg of this compound.

-

Dissolution:

-

Transfer the weighed this compound powder into a sterile conical tube.

-

Add a small volume of sterile water or PBS (pH 7.2) to the tube. For a 100 mM stock solution with 11.91 mg of this compound, you would add sterile water or PBS to a final volume of 1 mL.

-

Vortex the solution thoroughly until the this compound is completely dissolved. Given its high water solubility, this should occur readily at room temperature.

-

-

Sterile Filtration:

-

Draw the dissolved this compound solution into a sterile syringe.

-

Attach a sterile 0.22 µm syringe filter to the syringe.

-

Filter the solution into a new sterile conical tube. This step is crucial for removing any potential microbial contaminants.

-

-

Aliquoting and Storage:

-

Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

-

Label each aliquot clearly with the compound name, concentration, and date of preparation.

-

Store the aliquots at -20°C for long-term use.

-

Experimental Protocols

The following are example protocols for common cell culture assays to evaluate the effects of this compound. Researchers should adapt these protocols based on their specific cell lines and experimental objectives.

Objective: To determine the effect of this compound on cell proliferation and viability.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

This compound Treatment:

-

Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations.

-

Remove the old medium from the cells and replace it with 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same volume of water or PBS used to dissolve this compound).

-

-

Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.

-

Viability Assessment:

-

Add the appropriate viability reagent (e.g., MTT, WST-1) to each well according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

Measure the absorbance at the specified wavelength using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Data Presentation:

| This compound Concentration (µM) | Absorbance (OD) | % Cell Viability |

| 0 (Vehicle Control) | 1.50 ± 0.12 | 100% |

| 10 | 1.45 ± 0.10 | 96.7% |

| 50 | 1.38 ± 0.11 | 92.0% |

| 100 | 1.25 ± 0.09 | 83.3% |

| 500 | 0.98 ± 0.07 | 65.3% |

Objective: To assess the effect of this compound on neuronal activity by measuring changes in intracellular calcium levels.

Methodology:

-

Cell Culture: Culture primary neurons or a neuronal cell line on glass-bottom dishes suitable for imaging.

-

Calcium Indicator Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

-

Baseline Imaging: Acquire baseline fluorescence images of the cells before adding this compound.

-

This compound Application: Perfuse the cells with a solution containing the desired concentration of this compound.

-

Time-Lapse Imaging: Continuously record fluorescence images to monitor changes in intracellular calcium concentration over time.

-

Data Analysis: Analyze the fluorescence intensity changes in individual cells to determine the response to this compound.

Visualizations

Caption: Workflow for dissolving this compound.

Caption: this compound's mechanism of action.

References

Application Notes and Protocols for Utilizing Gamibetal in Electrophysiology Slice Recordings

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamibetal, also known as γ-Amino-β-hydroxybutyric acid (GABOB), is a structural analog of the principal inhibitory neurotransmitter in the central nervous system (CNS), γ-aminobutyric acid (GABA).[1] As an anticonvulsant medication, this compound's mechanism of action is centered on its interaction with GABA receptors, which are pivotal in regulating neuronal excitability.[1] Understanding the nuanced effects of this compound on neuronal activity is crucial for research into epilepsy, anxiety disorders, and other neurological conditions. Electrophysiology, particularly in acute brain slices, offers a powerful platform to dissect these mechanisms at the cellular and synaptic levels.

This document provides detailed application notes and protocols for the use of this compound in electrophysiology slice recordings, designed to guide researchers in investigating its effects on synaptic transmission and neuronal excitability.

Mechanism of Action

This compound is a GABA receptor agonist. It is commercially available as a racemic mixture containing two stereoisomers, (R)-(–)-GABOB and (S)-(+)-GABOB, which exhibit distinct pharmacological profiles.[1]

-

(R)-(–)-GABOB acts as a moderate-potency agonist at GABAB receptors .[1]

-

(S)-(+)-GABOB functions as a partial agonist at GABAB receptors and an agonist at GABAA receptors .[1]

The dual action of its stereoisomers allows this compound to modulate both fast and slow inhibitory neurotransmission. Activation of GABAA receptors, which are ligand-gated chloride ion channels, typically leads to a rapid influx of chloride ions, causing hyperpolarization and subsequent inhibition of the postsynaptic neuron. GABAB receptors, being G-protein coupled receptors, mediate slower and more prolonged inhibitory effects through the activation of potassium channels and inhibition of calcium channels.

Data Presentation

The following tables summarize the expected quantitative effects of this compound on key electrophysiological parameters based on its mechanism of action as a GABA receptor agonist. These values are intended as a general guide, and actual results may vary depending on the specific neuronal population, brain region, and experimental conditions.

Table 1: Expected Effects of this compound on Inhibitory Postsynaptic Currents (IPSCs)

| Parameter | Expected Effect with this compound | Predominant Receptor Subtype Involved | Rationale |

| sIPSC/mIPSC Amplitude | Increase or No Change | GABAA | (S)-(+)-GABOB isomer directly activates postsynaptic GABAA receptors, potentially increasing the amplitude of IPSCs. The effect may be subtle depending on the baseline level of GABAergic tone. |

| sIPSC/mIPSC Frequency | Decrease | GABAB | (R)-(–)-GABOB and (S)-(+)-GABOB isomers activate presynaptic GABAB autoreceptors, leading to a reduction in GABA release from presynaptic terminals. |

| Evoked IPSC Amplitude | Potentiation followed by depression | GABAA and GABAB | Initial potentiation may be observed due to direct GABAA receptor agonism. Subsequent or concurrent GABAB receptor-mediated presynaptic inhibition will likely reduce neurotransmitter release, leading to a depression of the evoked response. |

Table 2: Expected Effects of this compound on Neuronal Excitability and Excitatory Postsynaptic Currents (EPSCs)

| Parameter | Expected Effect with this compound | Predominant Receptor Subtype Involved | Rationale |

| Resting Membrane Potential | Hyperpolarization | GABAB | Activation of postsynaptic GABAB receptors by both isomers opens G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux and membrane hyperpolarization. |

| Action Potential Firing Rate | Decrease | GABAA and GABAB | The combined effects of GABAA-mediated shunting inhibition and GABAB-mediated hyperpolarization will increase the threshold for action potential firing, thus reducing the firing rate. |

| sEPSC/mEPSC Frequency | Decrease | GABAB | Activation of presynaptic GABAB heteroreceptors on glutamatergic terminals will inhibit calcium influx and reduce the probability of glutamate (B1630785) release. |

| Evoked EPSC Amplitude | Decrease | GABAB | Presynaptic inhibition via GABAB receptors will lead to a reduction in the amount of glutamate released per presynaptic action potential, thus decreasing the amplitude of the evoked EPSC. |

Experimental Protocols

Protocol 1: Preparation of Acute Brain Slices

This protocol describes the standard procedure for preparing acute brain slices from rodents, suitable for subsequent electrophysiological recordings.

Materials:

-

Rodent (e.g., mouse or rat)

-

Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

-

Guillotine or large scissors

-

Dissection tools (forceps, scissors, spatula)

-

Vibrating microtome (vibratome)

-

Cyanoacrylate glue

-

Petri dishes

-

Carbogen gas (95% O2 / 5% CO2)

-

Ice-cold slicing solution (see composition below)

-

Artificial cerebrospinal fluid (aCSF) (see composition below)

-

Recovery chamber

Solutions:

-

Slicing Solution (example): 212.7 mM Sucrose, 2.5 mM KCl, 1.25 mM NaH2PO4, 26 mM NaHCO3, 7 mM MgCl2, 0.5 mM CaCl2, 10 mM D-glucose. Continuously bubbled with carbogen.

-

Artificial Cerebrospinal Fluid (aCSF): 124 mM NaCl, 2.5 mM KCl, 1.25 mM NaH2PO4, 26 mM NaHCO3, 2 mM MgCl2, 2 mM CaCl2, 10 mM D-glucose. Continuously bubbled with carbogen.

Procedure:

-

Anesthetize the animal deeply according to approved institutional animal care and use committee (IACUC) protocols.

-

Perfuse the animal transcardially with ice-cold, carbogenated slicing solution.

-

Rapidly decapitate the animal and dissect the brain, placing it immediately into the ice-cold slicing solution.

-

Isolate the brain region of interest (e.g., hippocampus, cortex).

-

Apply a small amount of cyanoacrylate glue to the vibratome stage and mount the brain tissue.

-

Submerge the mounted tissue in the vibratome buffer tray filled with ice-cold, carbogenated slicing solution.

-

Cut slices to the desired thickness (typically 250-400 µm).

-

Carefully transfer the slices to a recovery chamber containing carbogenated aCSF at 32-34°C for at least 30 minutes.

-

After the initial recovery period, maintain the slices at room temperature in carbogenated aCSF until recording.

Protocol 2: Whole-Cell Patch-Clamp Recording and this compound Application

This protocol outlines the procedure for performing whole-cell patch-clamp recordings from neurons in acute brain slices and applying this compound to assess its effects.

Materials:

-

Prepared acute brain slices

-

Recording setup (microscope, micromanipulators, amplifier, digitizer)

-

Recording chamber with perfusion system

-

Borosilicate glass capillaries for patch pipettes

-

Pipette puller

-

Intracellular solution (see composition below)

-

This compound stock solution

-

aCSF

Solutions:

-

Intracellular Solution (example for voltage-clamp recording of IPSCs): 140 mM CsCl, 10 mM HEPES, 10 mM EGTA, 2 mM Mg-ATP, 0.3 mM Na-GTP. pH adjusted to 7.3 with CsOH.

-

This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) of this compound in deionized water or a suitable buffer. Store at -20°C. Dilute to the final working concentration in aCSF on the day of the experiment.

Procedure:

-

Transfer a brain slice to the recording chamber and continuously perfuse with carbogenated aCSF at a rate of 2-3 mL/min.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with intracellular solution.

-

Under visual guidance (e.g., DIC microscopy), approach a neuron in the region of interest with the patch pipette.

-

Apply gentle positive pressure to the pipette and form a giga-ohm seal (>1 GΩ) with the cell membrane.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Allow the cell to stabilize for several minutes before beginning recording.

-

Record baseline neuronal activity (e.g., spontaneous or evoked postsynaptic currents, membrane potential, firing rate).

-

Prepare the desired concentration of this compound in aCSF. A concentration range of 10 µM to 1 mM can be explored as a starting point.

-

Bath-apply the this compound-containing aCSF to the slice.

-

Record the changes in neuronal activity in the presence of this compound.

-

To determine the involvement of specific GABA receptor subtypes, co-apply this compound with selective antagonists:

-

GABAA receptor antagonist: e.g., Bicuculline (10-20 µM) or Gabazine (SR-95531; 5-10 µM).

-

GABAB receptor antagonist: e.g., CGP 55845 (1-5 µM) or Saclofen (50-100 µM).

-

-

After recording, wash out the drug(s) by perfusing with standard aCSF and monitor for recovery of baseline activity.

Mandatory Visualizations

Caption: Signaling pathway of this compound's stereoisomers.

Caption: Experimental workflow for this compound slice electrophysiology.

Caption: Logical relationship of this compound's action.

References

Application of GABOB in High-Throughput Screening Assays: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

γ-Amino-β-hydroxybutyric acid (GABOB), a naturally occurring analogue of the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA), presents a compelling molecule for investigation in drug discovery and neuroscience research.[1][2] As an agonist at GABA receptors with stereospecific activity, GABOB holds potential for modulating GABAergic neurotransmission.[1][3] Furthermore, its role as a precursor in the biosynthesis of carnitine highlights its intersection with metabolic pathways. This document provides detailed application notes and protocols for the utilization of GABOB in high-throughput screening (HTS) assays targeting its primary biological interactors: GABA receptors (GABAA, GABAB) and γ-butyrobetaine hydroxylase (BBOX).

GABOB exists as two stereoisomers, (S)-(+)-GABOB and (R)-(-)-GABOB, which exhibit distinct pharmacological profiles. (S)-(+)-GABOB is an agonist of the GABAA receptor and a partial agonist of the GABAB receptor, while (R)-(-)-GABOB is a more potent agonist of the GABAB receptor.[3] This stereoselectivity makes GABOB a valuable tool for dissecting the function of different GABA receptor subtypes.

These protocols are designed to facilitate the screening of compound libraries to identify novel modulators of the GABAergic system and carnitine biosynthesis, leveraging the unique properties of GABOB.

Biological Targets and Signaling Pathways

GABOB primarily interacts with two major classes of biological targets: GABA receptors and the enzyme γ-butyrobetaine hydroxylase.

GABAergic Signaling Pathway

GABA receptors are the main inhibitory neurotransmitter receptors in the central nervous system and are broadly classified into GABAA, GABAB, and GABAC receptors.

-

GABAA Receptors: These are ionotropic receptors that form a chloride ion channel. Activation by an agonist, such as (S)-(+)-GABOB, leads to an influx of chloride ions, hyperpolarizing the neuron and thus inhibiting action potential firing.

-

GABAB Receptors: These are metabotropic G protein-coupled receptors (GPCRs). Agonist binding, including by (R)-(-)-GABOB, activates associated G proteins. This initiates a signaling cascade that can lead to the opening of potassium channels (resulting in hyperpolarization) and the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels.

Carnitine Biosynthesis Pathway

GABOB is an intermediate in the biosynthesis of L-carnitine, a crucial molecule for the transport of long-chain fatty acids into the mitochondria for beta-oxidation. The final step of this pathway is catalyzed by the enzyme γ-butyrobetaine hydroxylase (BBOX), a 2-oxoglutarate-dependent dioxygenase.

Quantitative Data for GABOB and Related Compounds

The following tables summarize the known quantitative data for GABOB and reference compounds at its primary biological targets. This data is essential for assay design, including determining appropriate compound concentrations and interpreting screening results.

Table 1: GABOB Activity at GABA Receptors

| Compound | Receptor Subtype | Assay Type | Parameter | Value (µM) | Reference |

| (S)-(+)-GABOB | GABAA | Agonist Activity | - | Potent Agonist | |

| (R)-(-)-GABOB | GABAB | Agonist Activity | - | Moderate Agonist | |

| Binding Affinity | IC50 | ~0.4 (vs. [3H]-Baclofen) | |||

| GABA | GABAA (α1β2γ2) | Electrophysiology | EC50 | 6.6 | |

| GABAA (α1β3γ2) | Electrophysiology | EC50 | 2.1 | ||

| GABAB | Binding Affinity | IC50 | 0.04 (vs. [3H]-Baclofen) | ||

| GABAC | Electrophysiology | EC50 | ~1 | ||

| Baclofen (racemic) | GABAB | Binding Affinity | - | 10x more potent than (R)-(-)-GABOB |

Table 2: γ-Butyrobetaine Hydroxylase (BBOX) Activity

| Compound | Assay Type | Parameter | Value (µM) | Reference |

| γ-Butyrobetaine | Enzyme Kinetics | Km | Data not found | |

| Mildronate | Enzyme Inhibition | IC50 | Data not found |

Note: While GABOB is a known substrate for BBOX, specific Km values from publicly available literature are not readily found. Researchers may need to determine this empirically for their specific assay conditions.

High-Throughput Screening Protocols

The following protocols are designed for a high-throughput format (96- or 384-well plates) to screen for modulators of GABOB's biological targets.

Protocol 1: GABOB-Mediated GABAA Receptor Activation Assay (Fluorescence-Based)

This assay measures changes in membrane potential in cells expressing GABAA receptors upon activation by (S)-(+)-GABOB. A fluorescent dye sensitive to membrane potential is used, and the signal is read on a fluorescence plate reader.

Experimental Workflow:

References

- 1. γ-Amino-β-hydroxybutyric acid - Wikipedia [en.wikipedia.org]

- 2. Differential assembly diversifies GABAA receptor structures and signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

Investigational Protocol for Intravenous GABOB Administration in Canines: Application Notes for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

This document provides a framework for the investigational intravenous (IV) administration of γ-Amino-β-hydroxybutyric acid (GABOB) in canines for preclinical research purposes. No established and universally approved IV GABOB protocol for canines currently exists in publicly available scientific literature. The following application notes and protocols are synthesized from general principles of veterinary drug administration, preclinical toxicology study guidelines, and available data on GABOB and related GABAergic compounds. Researchers must conduct dose-finding and safety studies to validate any protocol before implementation. All animal studies must be approved by an Institutional Animal Care and Use Committee (IACUC).

Introduction

γ-Amino-β-hydroxybutyric acid (GABOB), a GABA analogue, acts as an agonist at GABA receptors and has demonstrated anticonvulsant properties.[1] It exists as two stereoisomers, (R)-(-)-GABOB and (S)-(+)-GABOB, which exhibit different affinities for GABA receptor subtypes.[1] While GABOB is used as an anticonvulsant in some parts of the world for human epilepsy, its intravenous administration in canines is not well-documented.[1] These application notes provide a comprehensive, though investigational, guide for researchers to develop and implement an IV GABOB administration protocol in a canine model.

Mechanism of Action: GABOB Signaling Pathways

GABOB exerts its effects by interacting with both ionotropic (GABAA) and metabotropic (GABAB) receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. The specific actions are stereoisomer-dependent:

-

(S)-(+)-GABOB : Acts as a partial agonist at GABAB receptors and an agonist at GABAA receptors.

-

(R)-(-)-GABOB : Is a more potent agonist at GABAB receptors.[1]

Activation of these receptors leads to neuronal hyperpolarization and inhibition of neurotransmission, which is the basis for GABOB's potential anticonvulsant effects.

Caption: GABOB's dual action on presynaptic GABAB and postsynaptic GABAA receptors.

Quantitative Data Summary

Due to the lack of specific IV GABOB pharmacokinetic data in canines, the following tables summarize data for the related GABA analogue, gabapentin (B195806), to provide a preliminary reference point. Researchers should determine the specific pharmacokinetic profile of IV GABOB in their own studies.

Table 1: Pharmacokinetic Parameters of Gabapentin in Canines (Intravenous Administration)

| Parameter | Value | Species/Breed | Reference |

| Elimination Half-Life (t½) | 3-4 hours | Dog | [2] |

Note: This data is for gabapentin and should be used only as a rough guideline for initial study design for GABOB.

Table 2: Oral GABA and Gabapentin Dosing in Canines (for reference)

| Compound | Dosage | Application | Species/Breed | Reference |

| GABA | 30 mg/kg (oral, daily) | Behavioral Abnormalities in Aged Dogs | Aged Dogs (mean age 15.3 years) | |

| Gabapentin | 10-20 mg/kg (oral, every 8 hours) | Seizure Control | Greyhound | |

| Gabapentin | 35-50 mg/kg/day (oral, adjunct) | Refractory Epilepsy | Epileptic Dogs |

Experimental Protocols

The following are detailed, investigational protocols for key experiments related to the intravenous administration of GABOB in canines.

Pharmacokinetic Study Protocol

Objective: To determine the pharmacokinetic profile of intravenously administered GABOB in canines.

Materials:

-

GABOB (research grade)

-

Sterile vehicle for injection (e.g., 0.9% saline)

-

Beagle dogs (young adults, both sexes)

-

Intravenous catheters

-

Blood collection tubes (with appropriate anticoagulant)

-

Centrifuge

-

Analytical equipment for GABOB quantification (e.g., LC-MS/MS)

Procedure:

-

Animal Preparation: Acclimate healthy, young adult Beagle dogs to the laboratory environment for at least one week. Ensure animals are fasted overnight prior to the study.

-

Dose Preparation: Prepare a sterile solution of GABOB in a suitable vehicle at a concentration appropriate for accurate dosing.

-

Catheter Placement: Place an intravenous catheter in a cephalic or saphenous vein for drug administration and a separate catheter in the contralateral vein for blood sampling.

-

Dose Administration: Administer a single bolus intravenous injection of GABOB. The initial dose should be low and based on available preclinical data or extrapolated from oral studies, with subsequent dose escalations in different cohorts.

-

Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose).

-

Sample Processing: Centrifuge blood samples to separate plasma. Store plasma samples at -80°C until analysis.

-

Bioanalysis: Quantify GABOB concentrations in plasma samples using a validated analytical method.

-

Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including clearance, volume of distribution, elimination half-life, and area under the curve (AUC).

Caption: Workflow for a canine intravenous GABOB pharmacokinetic study.

Safety and Tolerability Study Protocol

Objective: To assess the safety and tolerability of intravenously administered GABOB in canines.

Materials:

-

GABOB (research grade)

-

Sterile vehicle for injection

-

Beagle dogs (young adults, both sexes)

-

Intravenous catheters

-

Equipment for clinical monitoring (ECG, blood pressure monitor, thermometer)

-

Blood collection tubes for hematology and clinical chemistry

Procedure:

-

Animal Selection and Grouping: Use healthy, young adult Beagle dogs. Assign animals to dose groups (e.g., low, mid, high dose) and a vehicle control group, with an equal number of males and females per group.

-

Dose Administration: Administer GABOB intravenously once daily for a predetermined period (e.g., 7 or 14 days).

-

Clinical Observations: Conduct and record detailed clinical observations at least twice daily. Note any changes in behavior, appetite, and signs of toxicity (e.g., sedation, ataxia, gastrointestinal upset).

-

Physiological Monitoring: Monitor vital signs (heart rate, respiratory rate, body temperature, and blood pressure) at regular intervals. Perform electrocardiograms (ECGs) pre-study and at peak plasma concentrations.

-

Clinical Pathology: Collect blood and urine samples pre-study and at the end of the treatment period for hematology, coagulation, and serum biochemistry analysis.

-

Necropsy and Histopathology: At the end of the study, perform a full necropsy on all animals. Collect and preserve major organs and tissues for histopathological examination.

Caption: Workflow for a canine intravenous GABOB safety and tolerability study.

Conclusion

The provided application notes and protocols offer a foundational framework for the scientific investigation of intravenous GABOB administration in canines. Due to the absence of established protocols, it is imperative that researchers conduct thorough dose-finding, pharmacokinetic, and safety studies. Careful adherence to ethical guidelines and rigorous scientific methodology will be essential for determining the potential therapeutic applications and safety profile of intravenous GABOB in this species.

References

Troubleshooting & Optimization

Technical Support Center: Gamibetal Solubility for In Vitro Experiments

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on dissolving Gamibetal for in vitro experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant signaling pathway diagrams to ensure successful experimental setup.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for dissolving this compound is water. This compound is highly soluble in water.[1]

Q2: What is the maximum solubility of this compound in water?

A2: The maximum reported solubility of this compound in water is 233.33 mg/mL, which is equivalent to 1958.78 mM.[1] It is recommended to use ultrasonic treatment to achieve this concentration.[1]

Q3: I'm having trouble dissolving this compound quickly. What can I do?

A3: To expedite the dissolution of this compound, it is recommended to use sonication.[1] Gentle warming of the solvent can also aid in dissolution, but be cautious and monitor the temperature to avoid any potential degradation of the compound.

Q4: How should I prepare a stock solution of this compound?

A4: To prepare a stock solution, weigh the desired amount of this compound and add the appropriate volume of water. For example, to prepare a 10 mM stock solution, you would dissolve 1.1912 mg of this compound in 1 mL of water. It is advisable to use ultrasonic treatment to ensure complete dissolution.[1]

Q5: How should I store this compound stock solutions?

A5: this compound stock solutions in solvent should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is important to protect the solutions from light.

Q6: Do I need to sterilize my this compound solution for cell culture experiments?

A6: Yes, for cell-based assays, it is crucial to sterilize the this compound solution after preparation. This can be achieved by filtering the solution through a 0.22 µm filter.

Troubleshooting Guide

| Issue | Possible Cause | Recommended Solution |

| This compound is not dissolving completely. | Insufficient mixing or sonication. | Use an ultrasonic water bath to aid dissolution. Vortex the solution for a longer period. |